Cas no 651055-79-7 (6-Phenanthridinamine, 8-chloro-)

6-Phenanthridinamine, 8-chloro- structure
651055-79-7 structure
Product Name:6-Phenanthridinamine, 8-chloro-
CAS No:651055-79-7
MF:C13H9ClN2
MW:228.676961660385
CID:407012
PubChem ID:9859410
Update Time:2025-04-19

6-Phenanthridinamine, 8-chloro- Chemical and Physical Properties

Names and Identifiers

    • 6-Phenanthridinamine, 8-chloro-
    • 8-chlorophenanthridin-6-amine
    • DTXSID40431955
    • SCHEMBL71734
    • 651055-79-7
    • Inchi: 1S/C13H9ClN2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H,(H2,15,16)
    • InChI Key: ZBTYUWGDAQXGAP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(N)N=C1C=CC=CC=21

Computed Properties

  • Exact Mass: 228.04557
  • Monoisotopic Mass: 228.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91
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